molecular formula C16H18N2O2S B4544634 N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide

N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide

Cat. No. B4544634
M. Wt: 302.4 g/mol
InChI Key: WIUOCMNAKFBNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide, commonly known as APPT, is a synthetic compound that has been studied for its potential applications in scientific research. APPT is a member of the class of carboxamides and is structurally similar to the pain reliever acetaminophen.

Mechanism of Action

The mechanism of action of APPT is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, APPT has been shown to inhibit the activity of certain potassium channels, which leads to an increase in neuronal excitability and synaptic transmission. This may contribute to its potential analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
APPT has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in rats, as well as to reduce anxiety-like behavior in mice. APPT has also been shown to have anti-inflammatory effects, which may contribute to its potential analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using APPT in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This can be important for ensuring reproducibility and accuracy in experiments. However, one limitation of using APPT is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on APPT. One area of interest is in understanding its mechanism of action at the molecular level, which could provide insights into its potential therapeutic applications. Another area of interest is in developing more potent and selective analogs of APPT, which could improve its efficacy and reduce potential side effects. Finally, research could focus on investigating the potential applications of APPT in other areas of neuroscience, such as the treatment of epilepsy or neurodegenerative diseases.

Scientific Research Applications

APPT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission. APPT has also been studied for its potential use in the treatment of pain, anxiety, and depression.

properties

IUPAC Name

N-(3-acetamidophenyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-5-15-8-12(10-21-15)16(20)18-14-7-4-6-13(9-14)17-11(2)19/h4,6-10H,3,5H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUOCMNAKFBNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-5-propyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.